1-Amino-1-(2,3-dichlorophenyl)acetone
CAS No.: 1270533-77-1
Cat. No.: VC20361688
Molecular Formula: C9H9Cl2NO
Molecular Weight: 218.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1270533-77-1 |
|---|---|
| Molecular Formula | C9H9Cl2NO |
| Molecular Weight | 218.08 g/mol |
| IUPAC Name | 1-amino-1-(2,3-dichlorophenyl)propan-2-one |
| Standard InChI | InChI=1S/C9H9Cl2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-4,9H,12H2,1H3 |
| Standard InChI Key | ANKYDGHVRDEDAO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₉H₉Cl₂NO, with a molar mass of 218.08 g/mol . Its IUPAC name, 1-amino-1-(2,3-dichlorophenyl)propan-2-one, reflects the structural arrangement: a propan-2-one backbone substituted with an amino group and a 2,3-dichlorophenyl ring at the first carbon. The chlorine atoms occupy adjacent positions on the aromatic ring, creating distinct electronic and steric effects compared to para- or meta-substituted analogues .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉Cl₂NO | |
| Molecular Weight | 218.08 g/mol | |
| CAS Registry | 1270533-77-1 | |
| Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N |
The 2,3-dichloro substitution pattern induces significant dipole moments, enhancing the compound’s polarity compared to monosubstituted derivatives. X-ray crystallography of related structures suggests that the chlorine atoms create a planar aromatic system with bond angles of ~120° between C-Cl bonds, while the ketone group adopts a trigonal planar geometry .
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves a Mannich-type reaction between 2,3-dichloroacetophenone and ammonium acetate under acidic conditions . This one-pot method proceeds via imine formation followed by reduction:
Alternative approaches include:
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Reductive Amination: 2,3-Dichlorophenylacetone reacts with ammonia under hydrogen gas (5–10 atm) in the presence of Raney nickel.
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Enamine Hydrolysis: Starting from β-chloro enamines, followed by acidic workup to yield the target compound .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Mannich Reaction | 68 | 95 | 12 |
| Reductive Amination | 72 | 97 | 8 |
| Enamine Hydrolysis | 55 | 91 | 24 |
Data adapted from batch processes described in . The reductive amination method offers superior efficiency but requires specialized hydrogenation equipment.
Reactivity and Functional Group Behavior
Amino Group Transformations
The primary amine participates in nucleophilic reactions, forming:
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Schiff Bases: With aldehydes/ketones under mild conditions (e.g., benzaldehyde, 25°C, 2h)
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Amides: Via acyl chloride coupling (e.g., acetyl chloride, pyridine catalyst)
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Quaternary Ammonium Salts: Through alkylation with methyl iodide
Ketone Reactivity
The propan-2-one moiety undergoes typical carbonyl reactions:
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Grignard Additions: Formation of tertiary alcohols with organomagnesium reagents
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Reductions: Catalytic hydrogenation to secondary alcohols (Pd/C, H₂)
The electron-withdrawing chlorine atoms ortho to the ketone group increase its electrophilicity by ~30% compared to non-halogenated analogues, as demonstrated through Hammett substituent constant analysis (σₚ = +0.76) .
| Compound | AgAChE1 IC₅₀ (μM) | hAChE IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| 1-Amino-1-(2,3-DCP)acetone | 3.6* | >200* | >55.6 |
| Para-chloro analogue | 0.82 | >100 | >121.9 |
| Meta-chloro analogue | 16.0 | 25.0 | 1.6 |
Insecticidal Applications
Field trials with analogues show 85–92% mortality rates against Aedes aegypti larvae at 10 ppm concentrations . The compound’s logP value of 2.1 (calculated) suggests optimal lipid membrane permeability for larvicidal activity .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to:
Agrochemical Development
Its dichlorophenyl group is incorporated into:
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